5-(3,4-Dimethylphenyl)oxazolidin-2-one

Catalog No.
S15935729
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Dimethylphenyl)oxazolidin-2-one

Product Name

5-(3,4-Dimethylphenyl)oxazolidin-2-one

IUPAC Name

5-(3,4-dimethylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

GKGPEPBZMGGSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC(=O)O2)C

5-(3,4-Dimethylphenyl)oxazolidin-2-one (CAS 1480453-23-3) is a highly specialized, conformationally restricted heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis. By locking a 3,4-dimethylphenyl group onto the 5-position of an oxazolidin-2-one core, this compound functions as a rigidified surrogate for 2-amino-1-(3,4-dimethylphenyl)ethanol. For procurement professionals and synthetic chemists, this specific substitution pattern provides distinct material advantages: the oxazolidinone ring provides inherent amine and alcohol protection during harsh cross-coupling reactions, while the 3,4-dimethylphenyl moiety increases lipophilicity and blocks common metabolic oxidation sites. This makes it a structurally advantageous starting material for synthesizing CNS-active libraries, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs) where metabolic stability and predictable pharmacokinetics are required [1].

Research Fit

LSD1 / 12-LOX pathway inhibitor probe
Non-antibacterial oxazolidinone scaffold
Polypharmacology tool for epigenetic and lipid signaling studies

Attempting to substitute 5-(3,4-Dimethylphenyl)oxazolidin-2-one with the more common 5-phenyl-1,3-oxazolidin-2-one or the open-chain 2-amino-1-(3,4-dimethylphenyl)ethanol introduces severe synthetic and pharmacokinetic liabilities. The unsubstituted 5-phenyl analog leaves the para-position exposed, making downstream APIs highly susceptible to rapid cytochrome P450-mediated hydroxylation, which drastically reduces in vivo half-life [1]. Conversely, utilizing the uncyclized open-chain amino alcohol requires multiple costly protection and deprotection steps (e.g., N-Boc, O-TBS) to prevent unwanted side reactions during N-alkylation or cross-coupling [2]. Procuring the pre-cyclized, 3,4-dimethyl-substituted oxazolidinone bypasses these inefficiencies, directly yielding a metabolically robust, reaction-ready scaffold that streamlines scale-up and reduces overall cost of goods (COGs).

Substitution Risk

Antibacterial class mismatch
Lacks ribosomal activity; cannot substitute linezolid or tedizolid in antimicrobial research.
Substitution-dependent target shift
3,4-dimethylphenyl group drives unique LSD1/MAO polypharmacology; analogs may not recapitulate this profile.

Metabolic Stability and Oxidation Resistance

In vitro human liver microsome (HLM) stability assays demonstrate that the 3,4-dimethylphenyl substitution effectively blocks the para-position from rapid cytochrome P450-mediated oxidation. While unsubstituted 5-phenyl-1,3-oxazolidin-2-one derivatives typically exhibit an intrinsic clearance (Cl_int) exceeding 60 µL/min/mg protein, the 3,4-dimethyl variants maintain a Cl_int of less than 15 µL/min/mg protein [1].

Evidence DimensionIntrinsic clearance (Cl_int) susceptibility at the para-position
Target Compound Data3,4-Dimethylphenyl derivatives (Cl_int typically < 15 µL/min/mg protein)
Comparator Or BaselineUnsubstituted 5-phenyl-1,3-oxazolidin-2-one (Cl_int > 60 µL/min/mg protein)
Quantified Difference>75% reduction in metabolic clearance rate
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the 3,4-dimethyl variant directly eliminates a major metabolic liability, reducing the need for costly downstream lead optimization.

LSD1 vs MAO
Head-to-head
LSD1 IC50 140 nM, 8.6× over MAO-A, 13.6× over MAO-B
Supports LSD1-selective probe fit
Cell-free recombinant enzyme assay; off-target screening advised

Chemoselectivity in Late-Stage N-Arylation

During late-stage Pd-catalyzed Buchwald-Hartwig cross-coupling, the pre-cyclized oxazolidinone core acts as an inherent protecting group. Compared to the open-chain 2-amino-1-(3,4-dimethylphenyl)ethanol—which yields <30% of the target N-arylated product due to competing O-arylation and degradation—5-(3,4-Dimethylphenyl)oxazolidin-2-one achieves >95% chemoselective N-arylation without requiring O-TBS or N-Boc protection [1].

Evidence DimensionYield of N-arylated product without additional protecting groups
Target Compound DataPre-cyclized 5-(3,4-Dimethylphenyl)oxazolidin-2-one (>95% chemoselective N-arylation)
Comparator Or BaselineOpen-chain 2-amino-1-(3,4-dimethylphenyl)ethanol (<30% yield due to O-arylation and degradation)
Quantified Difference>65% absolute increase in target yield
ConditionsPd-catalyzed Buchwald-Hartwig cross-coupling with aryl halides

Using this pre-cyclized scaffold eliminates two synthetic steps (protection/deprotection), significantly lowering reagent costs and cycle times during scale-up.

vs Antibacterial oxazolidinones
Class-level
No antibacterial activity; linezolid MIC 0.5 µg/mL
Reinforces non-interchangeable research role
Susceptibility assay context; class-level inference

Lipophilicity Tuning for CNS Penetration

Calculated physicochemical properties reveal that the addition of the 3,4-dimethyl group contributes approximately +1.1 LogP units compared to the baseline unsubstituted 5-phenyl oxazolidinone. This precise lipophilicity tuning is critical for optimizing blood-brain barrier (BBB) permeability in CNS drug discovery, allowing compounds to reach the optimal LogP range of 2.0–3.5 without the addition of extraneous hydrophobic tags [1].

Evidence DimensionCalculated LogP (cLogP) contribution of the aryl ring
Target Compound Data3,4-Dimethylphenyl substitution (adds ~ +1.0 to +1.2 LogP units)
Comparator Or BaselineUnsubstituted 5-phenyl substitution (baseline LogP contribution)
Quantified Difference+1.1 LogP units
ConditionsStandard chemoinformatic predictive models (e.g., SwissADME)

This specific substitution allows medicinal chemists to precisely tune lipophilicity for optimal blood-brain barrier (BBB) penetration without adding high-molecular-weight appendages.

Topical anti-inflammatory
Data to verify
40 µM topical inhibits ACD
Supports topical anti-inflammatory model fit
Patent-sourced; full dose-response not reported

Thermal Stability for High-Temperature Processing

Thermogravimetric analysis (TGA) indicates that 5-(3,4-Dimethylphenyl)oxazolidin-2-one possesses a thermal decomposition onset (Td) greater than 240 °C. This provides a >45 °C higher thermal stability margin compared to halogenated analogs, such as 5-(4-bromophenyl)oxazolidin-2-one, which are prone to dehalogenation and degradation at temperatures around 195 °C under basic conditions [1].

Evidence DimensionThermal decomposition onset (Td)
Target Compound Data5-(3,4-Dimethylphenyl)oxazolidin-2-one (Td > 240 °C)
Comparator Or BaselineHalogenated analogs e.g., 5-(4-bromophenyl)oxazolidin-2-one (Td ~ 195 °C under basic conditions)
Quantified Difference>45 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) at 10 °C/min heating rate

High thermal stability ensures reproducible purity profiles during aggressive late-stage functionalization or high-temperature melt extrusion.

Synthesis of CNS-Active Compound Libraries

Because of its optimized lipophilicity (+1.1 LogP vs. unsubstituted phenyl) and robust metabolic stability, 5-(3,4-Dimethylphenyl)oxazolidin-2-one is the ideal starting scaffold for developing monoamine oxidase (MAO) inhibitors and trace amine-associated receptor (TAAR) ligands. The rigid oxazolidinone core locks the pharmacophore into a biologically active conformation, while the 3,4-dimethyl group perfectly occupies hydrophobic binding pockets in CNS targets [1].

Protecting-Group-Free Cross-Coupling Workflows

In industrial process chemistry, this compound serves as a highly efficient nucleophile for Buchwald-Hartwig and Ullmann N-arylation reactions. By utilizing the pre-cyclized oxazolidinone rather than the open-chain amino alcohol, process chemists can achieve >95% chemoselectivity without the need for O-TBS or N-Boc protecting groups, drastically reducing step count and solvent waste in API scale-up [2].

Development of Sterically Tuned Chiral Auxiliaries

Beyond its use as a pharmacophore, the 3,4-dimethylphenyl substituted oxazolidinone can be employed as a sterically demanding alternative to classic Evans auxiliaries. The bulky, electron-rich aromatic ring provides distinct facial selectivity in asymmetric aldol additions and alkylations, offering superior diastereomeric ratios (dr) in specific synthetic routes where standard benzyl or phenyl auxiliaries fail to provide adequate stereocontrol [3].

Application Fit

Application
Selection Property
Validation Focus
LSD1 epigenetic probe research
LSD1 selectivity over MAO-A/B
H3K4me2 demethylation & target engagement assays
Negative control for antibacterial oxazolidinone studies
Absence of ribosomal inhibition
MIC and cytotoxicity screening panels
Topical anti-inflammatory tool for dermatology research
In vivo anti-inflammatory activity
Model-specific skin inflammation endpoints

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

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